molecular formula C12H14O3S2 B3321020 Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate CAS No. 129841-40-3

Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate

Cat. No.: B3321020
CAS No.: 129841-40-3
M. Wt: 270.4 g/mol
InChI Key: YZSCQGUNDFCXBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate can be synthesized through a reaction involving ethyl bromoacetate and 4-methoxyphenylcarbonothioyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired product after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate primarily undergoes reactions typical of thioesters and esters. These include:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Nucleophiles: Amines, alcohols, and thiols can act as nucleophiles in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or alcohols.

    Substitution: Various substituted esters or thioesters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate is extensively used in scientific research, particularly in the field of polymer chemistry . Its applications include:

    Controlled Radical Polymerization: As a RAFT agent, it is used to control the molecular weight and architecture of polymers.

    Material Science: It is employed in the synthesis of advanced materials with specific properties such as block copolymers and star-shaped polymers.

    Biological Studies: The compound is used to create biocompatible polymers for drug delivery systems and tissue engineering.

    Industrial Applications: It is utilized in the production of specialty polymers for coatings, adhesives, and sealants.

Mechanism of Action

Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate functions as a chain transfer agent in RAFT polymerization by mediating the growth of polymer chains . The mechanism involves the reversible addition of the compound to a growing polymer chain, followed by fragmentation to release a new radical that continues the polymerization process. This allows for precise control over the polymer’s molecular weight and structure.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate
  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
  • Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate

Uniqueness

Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate is unique due to its specific functional groups that provide distinct reactivity and compatibility with various monomers in RAFT polymerization . Its methoxy group enhances its electron-donating properties, which can increase the rate of fragmentation and reduce polymerization time compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-(4-methoxybenzenecarbothioyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S2/c1-3-15-11(13)8-17-12(16)9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSCQGUNDFCXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(=S)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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